molecular formula C10H8ClNO3S B8298014 5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde

5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No. B8298014
M. Wt: 257.69 g/mol
InChI Key: TUSJANAPQNMSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClNO3S and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

5-chloro-1-methylsulfonylindole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO3S/c1-16(14,15)12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3

InChI Key

TUSJANAPQNMSLX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=C1C=CC(=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.36 gm, 12.6 mmol) was added to a solution of 2.26 gm (12.6 mmol) 5-chloro-1H-indole-3-carbaldehyde in THF cooled in an ice water bath After 20 m stirring, 1.4 g (12.6 mmol) methanesulfonyl chloride was added, and the solution was warmed to room temperature with stirring overnight. The mixture was diluted with EtOAc and washed with water and brine, dried (MgSO4) and concentrated. Normal phase chromatography (CH2Cl2 followed by gradient elution to 10% EtOAc in CH2Cl2) afforded 1.9 gm of the title compound as a white solid, 1H NMR (DMSO) δ 9.75 (s, 1H), 8.0 (s, 1H), 7.9 (s, 1H), 7.5 (d, 1H), 7.1 (d, 1H), 2.3 (s, 3H).
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0.36 g
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reactant
Reaction Step One
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2.26 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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